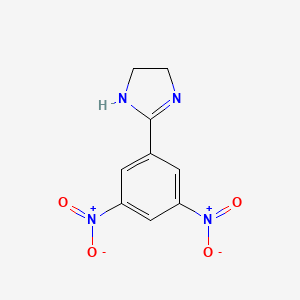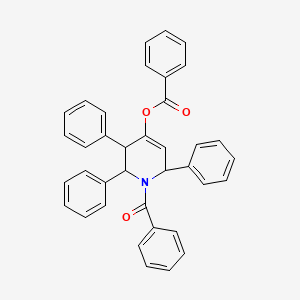
2,3,6-Triphenyl-1-(phenylcarbonyl)-1,2,3,6-tetrahydropyridin-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzoyl and phenyl groups
Métodos De Preparación
The synthesis of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with a suitable pyridine derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid, to introduce halogen or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE include other benzoyl-substituted pyridines and triphenyl derivatives. Compared to these compounds, 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-BENZOYL-2,3,6-TRIPHENYL-2H-PYRIDIN-4-YL BENZOATE
- 1-BENZOYL-2,3,6-TRIPHENYL-3H-PYRIDIN-4-YL BENZOATE
Propiedades
Fórmula molecular |
C37H29NO3 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
(1-benzoyl-2,3,6-triphenyl-3,6-dihydro-2H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C37H29NO3/c39-36(30-22-12-4-13-23-30)38-32(27-16-6-1-7-17-27)26-33(41-37(40)31-24-14-5-15-25-31)34(28-18-8-2-9-19-28)35(38)29-20-10-3-11-21-29/h1-26,32,34-35H |
Clave InChI |
FTCZHUSANIEUMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(C(C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
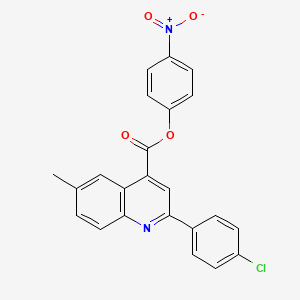
![2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B15150496.png)

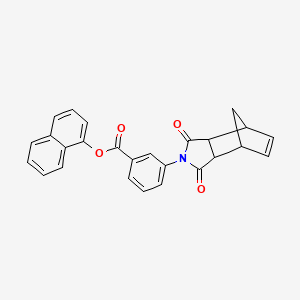
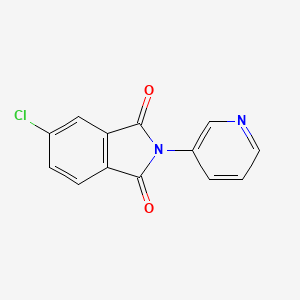
![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
